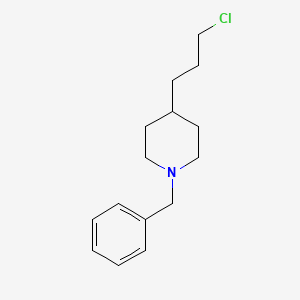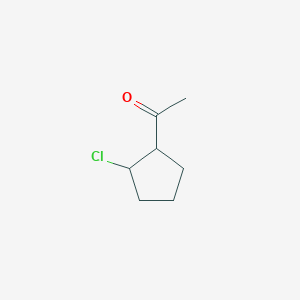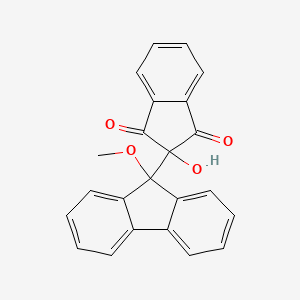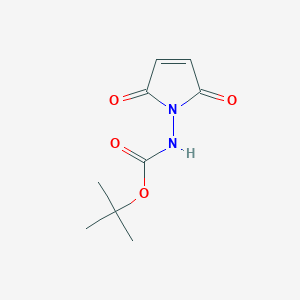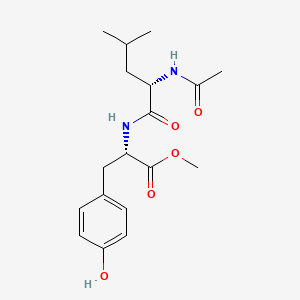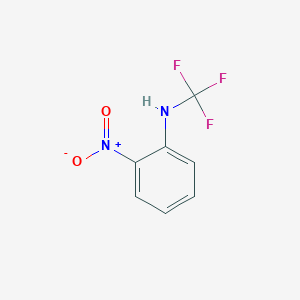
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a nitro-substituted aromatic aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The benzothiazole derivative can be reacted with a piperidine derivative through nucleophilic substitution or other suitable reactions.
Introduction of the Tert-Butyl Ester Group: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 3-(5-Amino-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester.
Substitution on Piperidine Ring: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The benzothiazole ring could play a role in binding to target proteins, while the piperidine ring might influence the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in 3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability compared to its methyl or ethyl ester counterparts.
Propriétés
Formule moléculaire |
C17H21N3O4S2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
tert-butyl 3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-17(2,3)24-16(21)19-8-4-5-12(10-19)25-15-18-13-9-11(20(22)23)6-7-14(13)26-15/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Clé InChI |
LBLORQZSUDCTSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



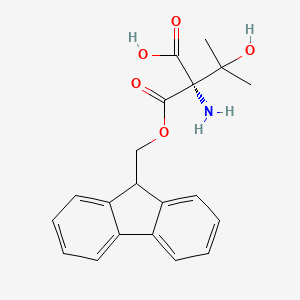
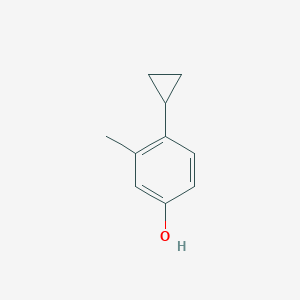
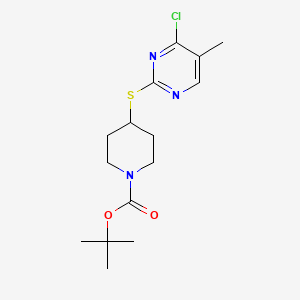
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
